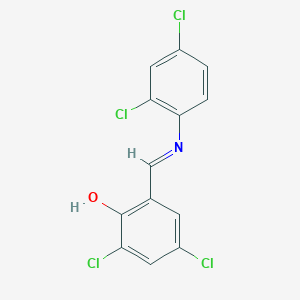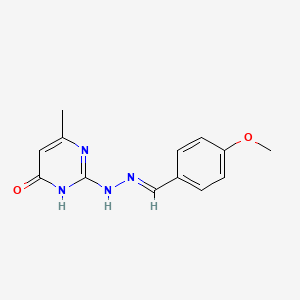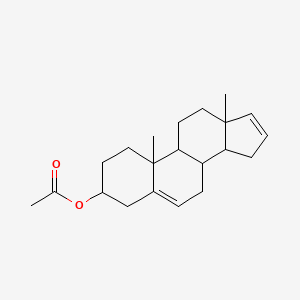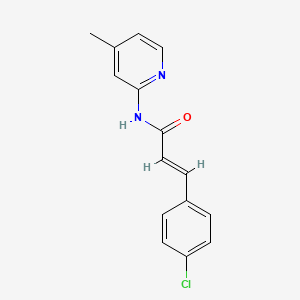![molecular formula C22H17Cl2N3O B11991647 3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could interact with biological molecules or serve as a building block for more complex chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE likely involves multiple steps, including the formation of the carbazole moiety, the propionic acid linkage, and the hydrazide functional group. Typical synthetic routes might include:
Formation of Carbazole Moiety: This could involve cyclization reactions starting from aniline derivatives.
Attachment of Propionic Acid: This step might involve esterification or amidation reactions.
Formation of Hydrazide: This could be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could convert carbonyl groups to alcohols or amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Therapeutic Agents: Potential use in developing treatments for diseases.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Materials Science:
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Hydrazides: Compounds with hydrazide functional groups.
Benzylidene Derivatives: Compounds with benzylidene linkages.
Uniqueness
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE might be unique in its combination of functional groups, offering distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H17Cl2N3O |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-8-5-9-19(24)17(18)14-25-26-22(28)12-13-27-20-10-3-1-6-15(20)16-7-2-4-11-21(16)27/h1-11,14H,12-13H2,(H,26,28)/b25-14+ |
InChI Key |
DHRBMDUJKHFOHS-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)
![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
